molecular formula C12H18N2O B2450350 3-Cyclopropyl-6,6-dimethyl-3a,5,7,7a-tetrahydro-1H-indazol-4-one CAS No. 1260893-08-0

3-Cyclopropyl-6,6-dimethyl-3a,5,7,7a-tetrahydro-1H-indazol-4-one

Cat. No. B2450350
CAS RN: 1260893-08-0
M. Wt: 206.289
InChI Key: WXURYSFFLHLGAG-UHFFFAOYSA-N
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Description

The compound “3-Cyclopropyl-6,6-dimethyl-3a,5,7,7a-tetrahydro-1H-indazol-4-one” is a complex organic molecule. It contains a cyclopropyl group (a three-carbon ring), two methyl groups (CH3), and an indazole core (a bicyclic compound consisting of fused benzene and pyrazole rings). The “tetrahydro” prefix indicates that four additional hydrogen atoms are present, likely indicating saturation of the indazole core .


Molecular Structure Analysis

Based on its name, this compound likely has a complex three-dimensional structure. The cyclopropyl group and the methyl groups could add significant steric bulk. The indazole core is a bicyclic structure, which could have implications for the compound’s reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like this would depend on its exact structure. Factors that could influence these properties include the size and shape of the molecule, the presence of functional groups, and the overall charge distribution .

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if this compound were a drug, its mechanism of action would depend on the biological target it interacts with. Without more information, it’s difficult to speculate on the mechanism of action .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. If it shows promise in a particular area (such as medicine or materials science), future research could focus on optimizing its synthesis, studying its properties in more detail, or exploring its potential uses .

properties

IUPAC Name

3-cyclopropyl-6,6-dimethyl-3a,5,7,7a-tetrahydro-1H-indazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-12(2)5-8-10(9(15)6-12)11(14-13-8)7-3-4-7/h7-8,10,13H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXURYSFFLHLGAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2C(C(=O)C1)C(=NN2)C3CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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